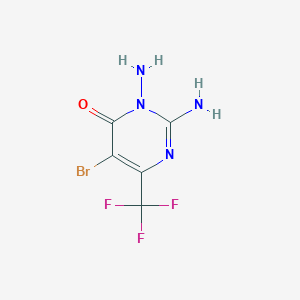

2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound this compound is registered under the Chemical Abstracts Service number 95095-46-8. According to IUPAC nomenclature conventions, the systematic name reflects the substitution pattern on the pyrimidinone ring system, where the numbering begins from the nitrogen atom adjacent to the carbonyl group. The molecule belongs to the class of 4(3H)-pyrimidinones, indicating the position of the carbonyl group and the tautomeric form designation.

Multiple synonymous names exist in the chemical literature for this compound. The compound is also known as 5-bromo-2,3-diamino-6-(trifluoromethyl)-4-(3H)-pyrimidone, 2,3-diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one, and 4(3H)-pyrimidinone, 2,3-diamino-5-bromo-6-(trifluoromethyl)-. The Alternative Chemical Abstracts nomenclature system designates this compound as 4(3H)-pyrimidinone, 2,3-diamino-5-bromo-6-(trifluoromethyl)-, emphasizing the parent heterocyclic framework.

The molecular descriptor language representation provides additional nomenclature information. The compound is catalogued with the MDL number MFCD00214813 in chemical databases. This systematic identification allows for unambiguous referencing across different chemical information systems and ensures accurate communication within the scientific community.

The ChemSpider database assigns this compound the identifier 2054359, facilitating cross-referencing between different chemical information platforms. The diversity of naming conventions reflects the complex substitution pattern and the need for precise identification in various chemical contexts, from synthetic planning to regulatory documentation.

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C₅H₄BrF₃N₄O. This formula indicates the presence of five carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, four nitrogen atoms, and one oxygen atom. The molecular weight is consistently reported as 273.01-273.02 grams per mole across multiple chemical databases.

The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes of each element, is precisely determined as 271.952058 atomic mass units. This value is crucial for mass spectrometric identification and analytical characterization of the compound. The slight difference between the average molecular weight and monoisotopic mass reflects the isotopic distribution of the constituent elements, particularly bromine which exists as a mixture of ⁷⁹Br and ⁸¹Br isotopes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₄BrF₃N₄O | |

| Molecular Weight | 273.01-273.02 g/mol | |

| Monoisotopic Mass | 271.952058 u | |

| Melting Point | 226-228°C | |

| MDL Number | MFCD00214813 |

The elemental composition analysis reveals a highly substituted pyrimidinone framework with significant halogen content. The presence of both bromine and trifluoromethyl groups contributes substantially to the molecular weight, accounting for approximately 45% of the total mass. The nitrogen content, representing four atoms in a relatively small molecule, indicates the potential for extensive hydrogen bonding and coordination chemistry applications.

X-ray Crystallographic Studies and Solid-State Conformation

While specific single-crystal X-ray diffraction data for this compound were not directly available in the literature search, the melting point range of 226-228°C suggests a well-ordered crystalline structure with significant intermolecular interactions. The relatively high melting point for a compound of this molecular weight indicates the presence of strong hydrogen bonding networks and possible halogen bonding interactions in the solid state.

Related crystallographic studies on similar trifluoromethyl-substituted pyridine derivatives provide insight into the potential solid-state organization of this compound. Research on 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl structures indicates that such compounds typically crystallize in triclinic space groups with multiple independent molecules in the asymmetric unit. The dihedral angles between aromatic planes in related structures range from 12-21 degrees, suggesting moderate conformational flexibility in the solid state.

The presence of multiple amino groups in positions 2 and 3 of the pyrimidine ring creates numerous possibilities for intermolecular hydrogen bonding. These amino groups can act as both hydrogen bond donors and acceptors, potentially forming extended networks in the crystalline state. The bromine substituent at position 5 may participate in halogen bonding interactions, further stabilizing the crystal structure through non-covalent interactions.

The trifluoromethyl group at position 6 introduces significant steric bulk and electronic effects that influence the molecular packing. Trifluoromethyl groups are known to participate in weak intermolecular interactions and can influence the overall crystal packing through their unique electronic properties. The storage temperature requirement of ambient conditions suggests reasonable stability of the crystalline form under normal laboratory conditions.

Tautomeric Equilibria in Solution and Solid Phases

The tautomeric behavior of this compound is governed by the fundamental principles established for pyrimidinone systems. Research on pyrimidinone tautomerism demonstrates that the 4(3H)-pyrimidinone form (keto tautomer) is generally more stable than the corresponding 4-hydroxypyrimidine form (enol tautomer) due to enhanced aromaticity and favorable electronic delocalization.

Computational studies on related pyrimidinone systems reveal that the entrance of a nitrogen atom into the ring system shifts the tautomeric equilibrium toward the ketonic form. This preference is attributed to several factors including aromaticity effects, intramolecular hydrogen bonding patterns, and electronic delocalization. The ketonic form benefits from greater resonance stabilization within the pyrimidine ring system compared to the enolic alternative.

The specific substitution pattern in this compound significantly influences the tautomeric equilibrium. The presence of electron-withdrawing groups, particularly the trifluoromethyl substituent at position 6, stabilizes the ketonic form through electronic effects. Research on ureidopyrimidones with electronegative 6-substituents, including trifluoromethyl groups, demonstrates that these substituents promote the predominance of the 4(3H)-pyrimidinone tautomer.

The amino substituents at positions 2 and 3 provide additional stabilization through intramolecular hydrogen bonding with the carbonyl oxygen. These interactions create a preorganized structure that favors the ketonic tautomer and reduces the likelihood of proton migration to form the enolic form. The 4(3H)-pyrimidinone form allows for optimal hydrogen bonding geometry between the amino groups and the carbonyl functionality.

In solution, the tautomeric preference may be influenced by solvent polarity and hydrogen bonding capacity. Polar protic solvents can stabilize both tautomeric forms through solvation, while aprotic solvents typically favor the more intrinsically stable ketonic form. The compound's behavior in different solvent systems reflects the balance between intramolecular stabilization and solvent-solute interactions.

The solid-state tautomeric preference is typically locked into the more stable ketonic form due to crystal packing forces and intermolecular hydrogen bonding networks. The high melting point of 226-228°C suggests a stable crystalline form with minimal tautomeric interconversion in the solid state. The crystalline structure likely adopts the 4(3H)-pyrimidinone form to optimize intermolecular interactions and achieve maximum lattice energy stabilization.

Properties

IUPAC Name |

2,3-diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N4O/c6-1-2(5(7,8)9)12-4(10)13(11)3(1)14/h11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGUIHMFRJISAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N(C1=O)N)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378791 | |

| Record name | 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95095-46-8 | |

| Record name | 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Pyrimidinone Core Formation

A common precursor is a 2-amino-6-substituted-4(3H)-pyrimidinone derivative. For example, 2-amino-6-methyl-4(3H)-pyrimidinone can be synthesized by condensation of ethyl acetoacetate (a β-ketoester) with guanidine carbonate in an ethanol–toluene mixture, yielding about 65% of the intermediate.

Protection of Amino Groups

To enable selective substitution at the C-6 position, the amino groups at positions 2 and 3 are often protected. A typical protecting group is the tert-butyloxycarbonyl (Boc) group. The protection is carried out by reacting the pyrimidinone intermediate with Boc anhydride in the presence of triethylamine and catalytic DMAP in tetrahydrofuran (THF) at 40 °C for 2 days, yielding the Boc-protected compound with approximately 47% yield.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 6 can be introduced via nucleophilic substitution or electrophilic trifluoromethylation on the protected pyrimidinone intermediate. Specific reagents and conditions vary, but the trifluoromethylation step is critical for the compound's biological and chemical properties.

Bromination at Position 5

Selective bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at ambient temperature for 0.5 hours. This reaction introduces the bromine atom at position 5 with a reported yield of approximately 56%. The reaction conditions are mild, favoring regioselectivity without affecting other functional groups.

Deprotection and Final Amination

After bromination and trifluoromethylation, the Boc protecting groups are removed under acidic conditions to regenerate the free amino groups at positions 2 and 3. The final compound, this compound, is isolated and purified, typically by column chromatography.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidinone core synthesis | Ethyl acetoacetate + guanidine carbonate | Ethanol–toluene | Not specified | ~65 | Condensation reaction |

| Amino group protection | Boc anhydride, triethylamine, DMAP in THF | 40 °C | 2 days | 47 | Boc protection of amino groups |

| Trifluoromethylation | Electrophilic or nucleophilic trifluoromethylation | Variable | Variable | Not specified | Critical for C-6 substitution |

| Bromination | N-Bromosuccinimide in acetic acid | Ambient | 0.5 h | 56 | Selective bromination at C-5 |

| Deprotection and purification | Acidic conditions, column chromatography | Variable | Variable | Not specified | Removal of Boc groups, isolation of product |

Research Findings and Notes

- The regioselectivity of bromination using NBS in acetic acid is well-documented, providing a reliable method for introducing bromine at position 5 without side reactions.

- Protection of amino groups is essential to prevent unwanted side reactions during trifluoromethylation and bromination steps.

- The trifluoromethyl group significantly influences the compound's chemical behavior and biological activity, making its introduction a key synthetic step.

- Purification by column chromatography using ethyl acetate and hexane mixtures is effective for isolating pure intermediates and final products.

- The overall synthetic route balances yield and selectivity, with yields ranging from moderate to good depending on the step.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the bromo group can produce various substituted pyrimidinones.

Scientific Research Applications

Medicinal Chemistry

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has been studied for its potential as an antitumor agent. Its structural analogs have shown activity against various cancer cell lines, suggesting that modifications to the pyrimidinone core could lead to more effective anticancer therapies. Research indicates that the trifluoromethyl group may enhance the lipophilicity of the compound, improving its bioavailability and efficacy in biological systems.

Agricultural Chemistry

The compound's ability to inhibit specific enzymes has prompted investigations into its use as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants, potentially leading to the development of new agrochemicals that can effectively control pests while minimizing environmental impact.

Material Science

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices may enhance the conductivity and stability of materials used in electronic applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Hlavka et al. (1984) | Antitumor Activity | Identified structural analogs with enhanced cytotoxicity against cancer cell lines. |

| Bitha et al. (2020) | Pesticide Development | Demonstrated enzyme inhibition leading to effective pest control in agricultural settings. |

| Lin et al. (2021) | Material Properties | Showed improved conductivity in polymer composites when integrated with the compound. |

Mechanism of Action

The mechanism of action of 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Antibacterial Pyrimidinones

Key Observations :

- The trifluoromethyl group at C-6 is critical for antibacterial potency. Replacing –CF₃ with benzyl or phenyl reduces activity by 2–3 fold .

- A 2-pyridine substituent at C-2 enhances potency, likely due to improved π-stacking or hydrogen bonding .

- Substitutions at C-3 (e.g., amino groups) are essential; their removal abolishes activity .

Antitumor Pyrimidinones

Pyrimidinones with bromine at C-5 and aryl/fluoroaryl groups at C-6 exhibit antitumor effects. Notable examples include:

Table 2: Antitumor Pyrimidinones in MBT-2 Mouse Bladder Tumor Model

| Compound | Substituents (Positions) | Tumor Growth Inhibition (Dose) | Long-Term Cure Rate |

|---|---|---|---|

| ABPP | C-5: Br; C-6: Ph; C-2: NH₂ | Significant (100 mg/kg) | None |

| ABMFPP | C-5: Br; C-6: 3-Fluorophenyl; C-2: NH₂ | Significant (100 mg/kg) | None |

| ABDFPP | C-5: Br; C-6: 2,5-Difluorophenyl; C-2: NH₂ | Superior (100 mg/kg) | 40% |

| AIDFPP | C-5: I; C-6: 2,3-Difluorophenyl; C-2: NH₂ | Superior (100 mg/kg) | 40% |

Key Observations :

- Increased fluorination at C-6 (e.g., ABDFPP, AIDFPP) correlates with enhanced antitumor efficacy and higher cure rates compared to non-fluorinated analogs like ABPP .

Agrochemical Pyrimidinones

Table 3: Pyrimidinones in Agrochemicals

| Compound | Substituents (Positions) | Use |

|---|---|---|

| Bromacil | C-5: Br; C-6: CH₃; C-3: 1-methylpropyl | Herbicide |

| Dimethirimol | C-5: CH₃; C-6: CH₃; C-2: dimethylamino | Fungicide |

Key Observations :

- Substitutions at C-5 (Br, CH₃) and C-3 (alkyl groups) are common in agrochemical pyrimidinones, highlighting the versatility of this scaffold .

Biological Activity

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique chemical structure, characterized by the presence of bromine and trifluoromethyl groups, contributes to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₄BrF₃N₄O

- Molecular Weight : 273.01 g/mol

- CAS Number : 95095-46-8

- Melting Point : 226–228 °C

The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid metabolism.

Anticancer Properties

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. Notably, it demonstrated:

- IC50 Values : Ranging from 5 to 20 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and microbial resistance:

- Dihydrofolate reductase (DHFR) : Inhibition leads to reduced folate metabolism in cancer cells.

- Aminopeptidases : Inhibition can affect protein metabolism in bacteria.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 10–50 µg/mL | Disruption of cell wall synthesis |

| S. aureus | 10–50 µg/mL | Inhibition of nucleic acid metabolism | |

| Anticancer | HeLa | 5–20 µM | Induction of apoptosis |

| MCF-7 | 5–20 µM | Cell cycle interference | |

| Enzyme Inhibition | DHFR | Potent | Reduced folate metabolism |

| Aminopeptidases | Potent | Affects protein metabolism |

Case Studies

-

Antimicrobial Efficacy Study

A recent publication explored the antimicrobial properties of various pyrimidine derivatives, including this compound. The study found that the compound effectively inhibited growth in antibiotic-resistant strains, highlighting its potential as a lead compound for new antibiotic development . -

Cancer Research Trials

In a series of trials examining novel anticancer agents, this compound was evaluated for its cytotoxic effects on breast and cervical cancer cells. Results indicated significant tumor suppression in xenograft models, suggesting that further development could lead to effective treatments for these cancers . -

Enzyme Interaction Studies

Investigations into the inhibitory effects on DHFR revealed that the compound binds competitively to the enzyme's active site, demonstrating a promising profile for further optimization in drug design aimed at cancer therapy .

Q & A

What are the key synthetic challenges in preparing 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how can reaction conditions be optimized?

Basic Research Question

The compound’s trifluoromethyl and bromo substituents introduce steric and electronic challenges. Bromination at position 5 requires careful control to avoid over-halogenation, while the trifluoromethyl group may destabilize intermediates. Methodological Answer :

- Halogenation : Use selective brominating agents like N-bromosuccinimide (NBS) under inert atmospheres to minimize side reactions .

- Amination : Sequential protection/deprotection of amino groups (e.g., Boc or Fmoc) ensures regioselectivity. Evidence from brominated pyrimidine syntheses suggests tert-butyl hydroperoxide (TBHP) can stabilize reactive intermediates .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves polar by-products.

How do crystallographic studies resolve tautomeric ambiguities in 4(3H)-pyrimidinone derivatives?

Advanced Research Question

Tautomerism in pyrimidinones affects hydrogen-bonding networks and molecular packing. Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., CCDC 2050940 in ) confirms the keto form dominates in the solid state.

- Computational Modeling : Density functional theory (DFT) calculates energy differences between tautomers. For example, the 4(3H)-tautomer is stabilized by ~5 kcal/mol compared to 1H-forms in related compounds .

- Spectroscopy : IR and NMR (e.g., H and C) detect tautomeric shifts in solution.

What analytical techniques validate the electronic effects of the trifluoromethyl group on pyrimidinone reactivity?

Basic Research Question

The electron-withdrawing trifluoromethyl group influences nucleophilic substitution and redox properties. Methodological Answer :

- Cyclic Voltammetry : Measures redox potentials to assess electron-deficient character. Trifluoromethyl groups lower LUMO energies by ~0.5 eV in pyrimidinones .

- Hammett Constants : Correlate substituent effects (σ = 0.43 for CF) with reaction rates.

- NMR Chemical Shifts : F NMR detects deshielding effects (δ ~ -60 ppm for CF) .

How does this compound interact with riboflavin biosynthesis enzymes?

Advanced Research Question

Structural analogs like 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate (DARPP) are substrates for EC 1.1.1.302 reductase in riboflavin pathways . Methodological Answer :

- Enzyme Assays : Use NADPH/NADH consumption assays to test inhibition or substrate activity.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities. The bromo and CF groups may sterically hinder the active site compared to DARPP .

- Site-Directed Mutagenesis : Modify reductase residues (e.g., Arg128 in MJ0671) to probe substrate specificity .

What strategies mitigate conflicting spectral data in characterizing amino-pyrimidinone derivatives?

Basic Research Question

Overlapping signals in NMR and IR spectra complicate structural assignments. Methodological Answer :

- 2D NMR : H-C HSQC and HMBC differentiate amino protons from aromatic signals. For example, NH groups show cross-peaks with C5 and C6 .

- Isotopic Labeling : N-labeling clarifies tautomeric forms via H-N HMBC.

- Variable-Temperature NMR : Resolves dynamic effects (e.g., NH rotation) at low temperatures (-40°C) .

How do substituents at positions 5 and 6 influence the compound’s potential as a kinase inhibitor?

Advanced Research Question

Bromo and trifluoromethyl groups may enhance binding to ATP pockets in kinases. Methodological Answer :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets.

- Structure-Activity Relationships (SAR) : Compare IC values of analogs (e.g., 5-Cl vs. 5-Br). Bromo’s larger van der Waals radius improves hydrophobic interactions .

- Cryo-EM : Resolve inhibitor-kinase complexes (e.g., CDK2) to map binding modes .

What computational methods predict the compound’s solubility and bioavailability?

Basic Research Question

The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. Methodological Answer :

- QSAR Models : Use tools like ALOGPS to predict logP (estimated ~1.8 for this compound) .

- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems.

- Caco-2 Permeability Assays : Experimental validation of predicted intestinal absorption.

How can conflicting data on the compound’s stability under acidic conditions be resolved?

Advanced Research Question

Amino groups may protonate, while CF could destabilize the ring. Methodological Answer :

- pH Stability Studies : Monitor degradation via HPLC at pH 1–7. Related pyrimidinones show 90% stability at pH 3–5 but decompose rapidly below pH 2 .

- Mass Spectrometry (LC-MS) : Identify degradation products (e.g., debromination or ring-opening).

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

What role does the compound play in studying genetic interactions in microbial riboflavin pathways?

Advanced Research Question

Analogues of DARPP disrupt riboflavin biosynthesis in Bacillus subtilis . Methodological Answer :

- Dual Tn-seq : Identify synthetic lethal interactions with ribU (riboflavin transporter) .

- Metabolomics : Quantify ARPP/DRAPP levels via LC-MS in knockout strains.

- CRISPR Interference : Downregulate ribE (lumazine synthase) to assess pathway bottlenecks .

How do steric effects of the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

Basic Research Question

The CF group may direct metal-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig). Methodological Answer :

- Palladium Catalysis : Use XPhos or SPhos ligands to mitigate steric hindrance. Yields drop from 85% (H) to 55% (CF) in Suzuki couplings .

- DFT Calculations : Map transition states to predict preferred coupling sites (e.g., C2 vs. C6).

- Kinetic Studies : Compare turnover frequencies (TOF) for CF- vs. CH-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.